6-Fluoro-3-hydroxypicolinonitrile
Overview
Description
6-Fluoro-3-hydroxypicolinonitrile is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pyridine ring. Its molecular formula is C6H3FN2O, and it has a molecular weight of 138.1 g/mol .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that can affect the function of the target molecules . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some studies suggest that derivatives of the compound may have antimicrobial and antioxidant activity .
Action Environment
The action, efficacy, and stability of 6-Fluoro-3-hydroxypicolinonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound can be involved, is known to be exceptionally mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-hydroxypicolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is catalyzed by gold(I) and can be performed in a stepwise or one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-hydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
6-Fluoro-3-hydroxypicolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-substituted picolinonitriles
- 2-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
6-Fluoro-3-hydroxypicolinonitrile stands out due to its unique combination of a fluorine atom, hydroxyl group, and nitrile group on a pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-fluoro-3-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGSGNAJEWFMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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